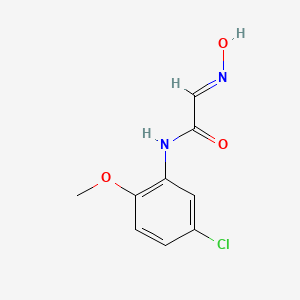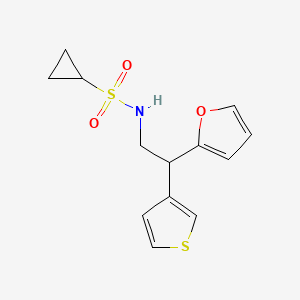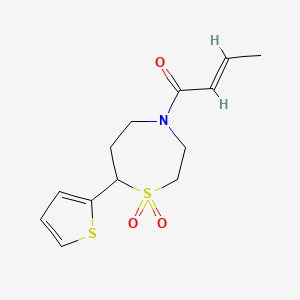
N-(5-chloro-2-methoxyphenyl)-2-(N-hydroxyimino)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-chloro-2-methoxyphenyl)-2-(N-hydroxyimino)acetamide is an organic compound that features a chloro-substituted methoxyphenyl group attached to an acetamide moiety with a hydroxyimino functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methoxyphenyl)-2-(N-hydroxyimino)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloro-2-methoxyaniline and glyoxylic acid.
Formation of Intermediate: The aniline derivative undergoes a reaction with glyoxylic acid to form an intermediate imine.
Hydroxyimino Formation: The intermediate is then treated with hydroxylamine hydrochloride under basic conditions to form the hydroxyimino group.
Acetamide Formation: Finally, the acetamide moiety is introduced through an acylation reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and catalytic processes.
Análisis De Reacciones Químicas
Types of Reactions
N-(5-chloro-2-methoxyphenyl)-2-(N-hydroxyimino)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or hydroxylamines.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines or hydroxylamines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or antimicrobial activity.
Industry: Could be used in the development of new materials or as a precursor in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-(N-hydroxyimino)acetamide would depend on its specific application. For instance, if used as a pharmacological agent, it might interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The hydroxyimino group could play a crucial role in binding to the active site of enzymes or interacting with biological targets.
Comparación Con Compuestos Similares
Similar Compounds
N-(5-chloro-2-methoxyphenyl)acetamide: Lacks the hydroxyimino group, which may result in different reactivity and biological activity.
N-(5-chloro-2-methoxyphenyl)-2-(N-methylamino)acetamide: Contains a methylamino group instead of a hydroxyimino group, potentially altering its chemical and biological properties.
N-(5-chloro-2-methoxyphenyl)-2-(N-hydroxyimino)propionamide: Similar structure but with a propionamide moiety, which could affect its reactivity and applications.
Uniqueness
N-(5-chloro-2-methoxyphenyl)-2-(N-hydroxyimino)acetamide is unique due to the presence of both a chloro-substituted methoxyphenyl group and a hydroxyimino acetamide moiety. This combination of functional groups can impart distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Propiedades
IUPAC Name |
(2E)-N-(5-chloro-2-methoxyphenyl)-2-hydroxyiminoacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O3/c1-15-8-3-2-6(10)4-7(8)12-9(13)5-11-14/h2-5,14H,1H3,(H,12,13)/b11-5+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQBVQTQRUFZFOI-VZUCSPMQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C=NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)/C=N/O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(trifluoromethyl)-1H,2H,3H-pyrrolo[2,3-b]pyridin-3-ol hydrochloride](/img/structure/B2385557.png)
![2-chloro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2385558.png)

![sodium 2-[(3S)-2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl]acetate](/img/structure/B2385561.png)
![rac-(3aR,7aR)-6-oxo-octahydrofuro[3,2-c]pyridine-3a-carboxylicacid](/img/structure/B2385562.png)
![3-[1,1'-biphenyl]-4-yl-2-[2-(2,4-dimethoxyphenyl)hydrazono]-3-oxopropanal O-methyloxime](/img/structure/B2385563.png)

![1-{1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-hydroxy-3-methyl-1H-pyrazol-4-yl}-3-hydroxy-2-buten-1-one](/img/structure/B2385567.png)
![2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2385568.png)
![{3-[(Propan-2-yloxy)methyl]phenyl}methanamine](/img/structure/B2385571.png)
![3-(ethylsulfonyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)benzamide](/img/structure/B2385573.png)

